molecular formula C8H8BrClO B580848 1-Bromo-3-chloro-2-methoxy-4-methylbenzene CAS No. 1226808-61-2

1-Bromo-3-chloro-2-methoxy-4-methylbenzene

Cat. No. B580848
M. Wt: 235.505
InChI Key: GJOCQLILGIJCOR-UHFFFAOYSA-N
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Description

“1-Bromo-3-chloro-2-methoxy-4-methylbenzene” is a chemical compound with the molecular formula C8H8BrClO . It is also known as "3-Bromo-2-chloro-1-methoxy-4-methylbenzene" .


Molecular Structure Analysis

The molecular structure of “1-Bromo-3-chloro-2-methoxy-4-methylbenzene” consists of a benzene ring substituted with bromo, chloro, methoxy, and methyl groups . The exact positions of these substituents can be determined by the numbering in the name of the compound.


Physical And Chemical Properties Analysis

The molecular weight of “1-Bromo-3-chloro-2-methoxy-4-methylbenzene” is 235.50 g/mol . Other computed properties include a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 1, and a rotatable bond count of 1 .

Scientific Research Applications

Applications in Organic Synthesis

1-Bromo-3-chloro-2-methoxy-4-methylbenzene has been used as a key component in various organic syntheses. Esteves et al. (2007) demonstrated its application in the controlled-potential reduction of bromoethers catalyzed by nickel(I) tetramethylcyclam, leading to the formation of tetrahydrofuran derivatives in very high yields (Esteves, Ferreira, & Medeiros, 2007). Moreover, Hirokawa, Horikawa, & Kato (2000) utilized a derivative of this compound in the synthesis of a carboxylic acid moiety of a potent dopamine and serotonin receptors antagonist (Hirokawa, Horikawa, & Kato, 2000).

Solubility and Chemical Property Modeling

Liu et al. (2020) involved this compound in their study to derive Abraham model correlations for solute transfer into 2-ethyl-1-hexanol from both water and the gas phase, providing insights into the solubility and chemical interactions of similar compounds (Liu et al., 2020).

Role in Environmental Studies

Peverly et al. (2014) researched the electrochemical reduction of 2,4-dichloro-1-(4-chloro-2-methoxyphenoxy)benzene, which is closely related to the compound , highlighting its significance as an environmental pollutant and providing insights into its degradation pathways (Peverly et al., 2014).

X-ray Crystallography

Mroz et al. (2020) focused on the anisotropic displacement parameters of similar halomethyl-nitrobenzene compounds, emphasizing the importance of accurate modeling and experimental challenges in the field of X-ray crystallography (Mroz, Wang, Englert, & Dronskowski, 2020).

Safety And Hazards

Based on the available data, “1-Bromo-3-chloro-2-methoxy-4-methylbenzene” may be harmful by inhalation, in contact with skin, and if swallowed . It is classified as Acute Tox. 3 Oral - Aquatic Chronic 2 .

properties

IUPAC Name

1-bromo-3-chloro-2-methoxy-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO/c1-5-3-4-6(9)8(11-2)7(5)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJOCQLILGIJCOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Br)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80682121
Record name 1-Bromo-3-chloro-2-methoxy-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-chloro-2-methoxy-4-methylbenzene

CAS RN

1226808-61-2
Record name 1-Bromo-3-chloro-2-methoxy-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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